

# Fostamatinib macrophage neutrophil activation inflammation

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## Compound Focus: Fostamatinib

CAS No.: 901119-35-5

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## Molecular Mechanisms of Action

The core mechanism of **fostamatinib** involves its rapid conversion to the active metabolite **R406** following oral administration [1] [2]. R406 potently inhibits Syk, a cytoplasmic tyrosine kinase that acts as a central signaling hub for multiple cell surface receptors, primarily in hematopoietic cells like macrophages and neutrophils [3] [1] [4].

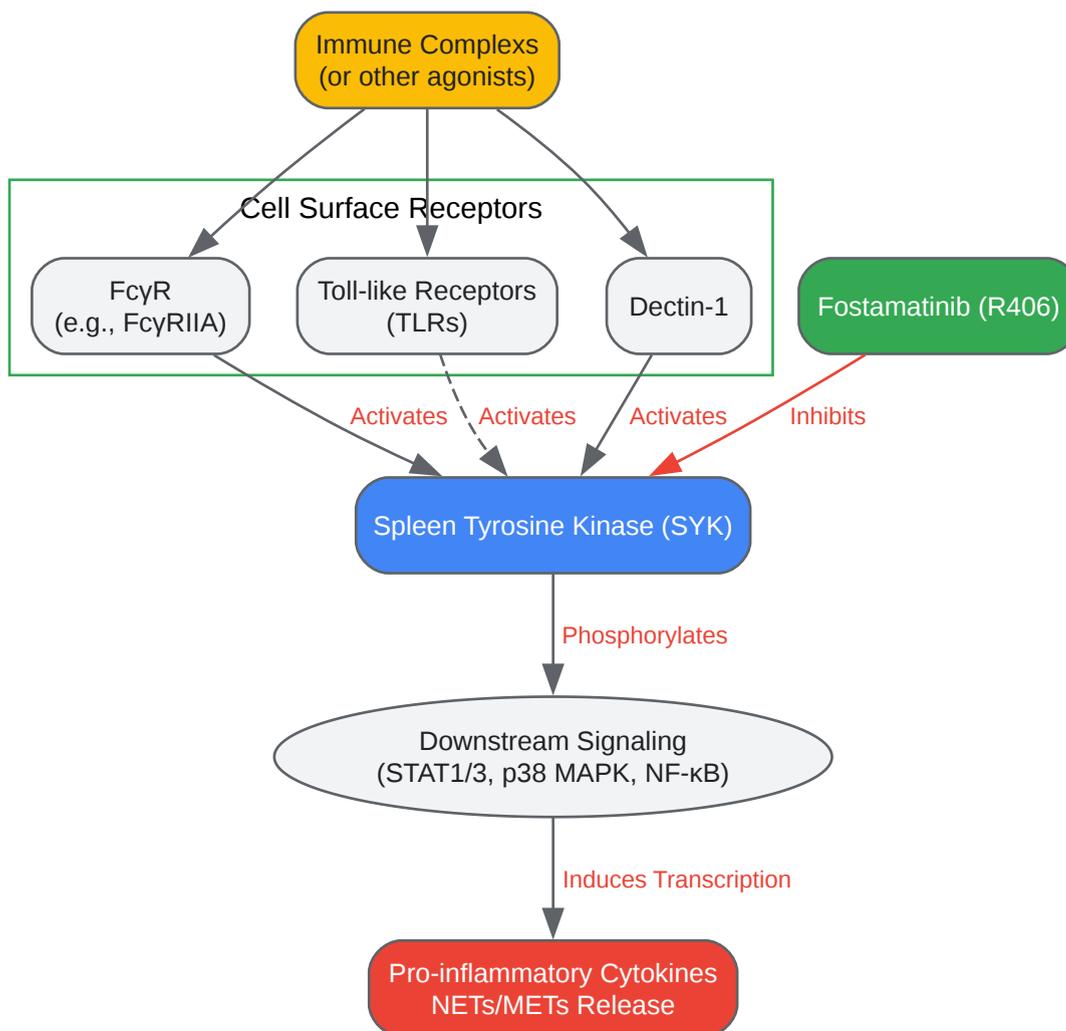
The table below summarizes the key anti-inflammatory actions of **fostamatinib** on macrophages and neutrophils:

Cell Type	Key Inhibitory Actions	Receptors/Signaling Pathways Involved
<b>Macrophages</b>	Inhibits phagocytosis of antibody-coated platelets [5] [2]; Reduces pro-inflammatory cytokine production (TNF- $\alpha$ , IL-6, CCL2) [6]; Suppresses Macrophage Extracellular Trap (MET) formation [4].	Fcy receptors (FcyR) [5] [2]; Toll-like receptors (TLRs) [6] [7]; Dectin-1 [4].
<b>Neutrophils</b>	Potently inhibits Neutrophil Extracellular Trap (NET) formation (NETosis) [3] [4]; Reduces	FcyRIIA (major pathway for immune complex-mediated NETosis) [3]; TLRs [4].

Cell Type	Key Inhibitory Actions	Receptors/Signaling Pathways Involved
	reactive oxygen species (ROS) release [6]; Attenuates cell activation and adhesion.	

**Fostamatinib** disrupts downstream pro-inflammatory signaling cascades. Research indicates that it **selectively blocks the phosphorylation of STAT1 and STAT3** induced by LPS and cytokines (IFN- $\gamma$ , IL-6) [6]. In lupus models, **fostamatinib** inhibits the **Syk-p38 MAPK pathway**, which drives cytokine production and extracellular trap formation in macrophages and neutrophils [4].

The following diagram illustrates the signaling pathways in macrophages and neutrophils that are inhibited by **fostamatinib**:



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**Fostamatinib** inhibits SYK-dependent signaling pathways in immune cells.

## Key Experimental Evidence and Data

Preclinical and clinical studies across various disease models demonstrate the physiological impact of **fostamatinib**'s mechanism.

### Evidence in Immunothrombosis and COVID-19

**Fostamatinib** directly targets a key driver of pathology in severe COVID-19: neutrophil extracellular traps (NETs). Plasma from hospitalized COVID-19 patients potently induces NETosis in healthy donor neutrophils. **Pre-incubation with R406 (the active metabolite of fostamatinib) dramatically reduced NETs release by 72% at 1 $\mu$ M and 81% at 4 $\mu$ M**, concentrations achievable with standard oral dosing [3].

### Evidence in Systemic Lupus Erythematosus (SLE) Models

In a study using Fc $\gamma$ RIIb<sup>-/-</sup> lupus mice, oral **fostamatinib** for four weeks significantly attenuated disease severity. The table below summarizes the key findings [4]:

Parameter Measured	Effect of Fostamatinib in Lupus Mice
Serum anti-dsDNA	Significant reduction
Proteinuria	Significant reduction
Glomerulonephritis	Less severe histology
Serum TNF- $\alpha$	Significant reduction
Serum IL-6	No significant change
Serum Citrullinated H3 (NETs biomarker)	Significant reduction

Parameter Measured	Effect of Fostamatinib in Lupus Mice
ETs & Immune Complex Deposition	Reduced in kidneys and spleens

The study further showed that **fostamatinib**, via its active form R406, suppressed pro-inflammatory responses and ET formation in LPS/BG-activated macrophages and neutrophils from these mice, acting through the **Syk-p38 MAPK pathway** [4].

## Evidence in Cancer and Other Inflammatory Conditions

Research suggests broader applications for **fostamatinib**. In a model of Acute Myeloid Leukemia (AML), **fostamatinib** inhibited the proliferation of FLT3-ITD+ MV4-11 cells and induced apoptosis. A 100 nM dose for 48 hours significantly reduced cell viability, and a 250 nM dose induced apoptosis in nearly half the cells. It also **downregulated immune checkpoint proteins PD-L1 and CD47** on cancer cells [8]. In a model of systemic inflammatory response syndrome (SIRS), **fostamatinib** inhibited LPS-induced inflammatory cytokine production in peritoneal macrophages and reduced excessive neutrophil consumption in the bone marrow of mice [6].

## Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of **fostamatinib** *in vitro*, here are detailed methodologies for two critical assays based on the cited literature.

### Protocol 1: Assessing NETosis Inhibition

This protocol is adapted from a study investigating NETs in COVID-19 [3].

- **1. Neutrophil Isolation:** Isolate neutrophils from healthy human donor blood using a commercial isolation kit (e.g., EasySep Direct Human Neutrophil Isolation kit).
- **2. Pre-incubation with Inhibitor:** Re-suspend neutrophils in reduced serum media (e.g., Opti-MEM I). Pre-incubate the cells with **R406 (1-4 µM)** or a vehicle control for **30 minutes**.
- **3. Stimulation:** Plate the neutrophils in a culture plate and stimulate NETosis by adding **10% plasma from diseased patients (e.g., COVID-19 patients)** or healthy controls. Phorbol myristate acetate

(PMA, 1 $\mu$ M) can be used as a positive control.

- **4. Real-time Quantification:** Include a fluorescent DNA dye (e.g., Cytotox Green Reagent) in the media to label extracellular DNA. Use a live-cell imaging system (e.g., IncuCyte) to capture phase and fluorescence images every hour for **6 hours** using a 10x objective.
- **5. Data Analysis:** Quantify the kinetics and total amount of NETs release by measuring the relative fluorescence units (RFU) of the green signal over time.

## Protocol 2: Evaluating Macrophage Cytokine Suppression

This protocol is based on studies of macrophage inflammatory response [6] [4].

- **1. Macrophage Culture:** Use primary murine peritoneal macrophages (PMs) or bone marrow-derived macrophages (BMDMs). Culture cells in appropriate media.
- **2. Drug Treatment and Stimulation:** Pre-treat macrophages with varying concentrations of **fostamatinib/R406 (e.g., 1-10  $\mu$ M)** for about an hour. Subsequently, stimulate the cells with a potent activator such as **LPS (e.g., 100 ng/mL)** or a combination of LPS and a Dectin-1 agonist like Whole Glucan Particle (WGP) for a defined period (e.g., 6 hours for mRNA, 24 hours for protein).
- **3. mRNA Analysis (RT-qPCR):** Extract total RNA from the cells. Use reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of inflammatory genes like *TNF- $\alpha$* , *IL-6*, *CCL2*, and *CXCL10*.
- **4. Protein Analysis (ELISA):** Collect cell culture supernatant. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the secreted levels of cytokines such as TNF- $\alpha$  and IL-6.

## Clinical and Pharmacokinetic Considerations

For drug development professionals, understanding the translation from bench to bedside is critical.

- **Pharmacokinetics: Fostamatinib** is a prodrug. Its active moiety, **R406**, is primarily metabolized by **CYP3A4** in the liver and is a substrate of P-glycoprotein. **Fostamatinib** and R406 are also strong inhibitors of the **Breast Cancer Resistance Protein (BCRP)**. Concomitant use with BCRP substrates (e.g., rosuvastatin) or strong CYP3A4 inhibitors/inducers requires careful management [1] [5].
- **Dosing & Exposure-Response:** In clinical trials for ITP, the dosing started at 100 mg twice daily and could be increased to 150 mg twice daily. Steady-state plasma concentrations of R406 with this regimen are in the range of **800 nM to 1.6  $\mu$ M**, which aligns with the effective concentrations used in the *in vitro* NETosis inhibition study [3] [1]. While a clear exposure-efficacy relationship was uncertain in population analyses, a significant correlation was found between **R406 exposure and the incidence of hypertension**, a common adverse event [1].

- **Safety Profile:** Common adverse events include **diarrhea, hypertension, nausea, dizziness, and elevated liver enzymes**. Neutropenia has also been observed. Regular monitoring of blood pressure, liver function tests, and neutrophil counts is recommended during treatment [1] [5] [2].

The accumulating evidence on **fostamatinib**'s anti-inflammatory mechanisms supports its potential for drug repurposing. Its unique action of modulating innate immune cells like macrophages and neutrophils positions it as a promising therapeutic candidate for conditions driven by aberrant Syk signaling, such as SLE, SIRS, and certain cancers.

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## References

1. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]
2. Fostamatinib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Fostamatinib Inhibits Neutrophils Extracellular Traps ... [pmc.ncbi.nlm.nih.gov]
4. Syk inhibitor attenuates lupus in FcyRIIb<sup>-/-</sup> mice through ... [nature.com]
5. TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
6. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts ... [pubmed.ncbi.nlm.nih.gov]
7. Use and positioning of fostamatinib in the management ... [pmc.ncbi.nlm.nih.gov]
8. Drug repurposing of fostamatinib against cancer via ... [frontiersin.org]

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